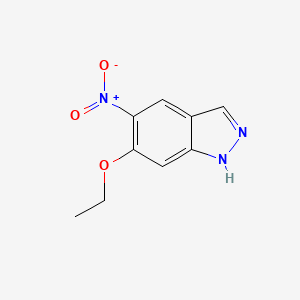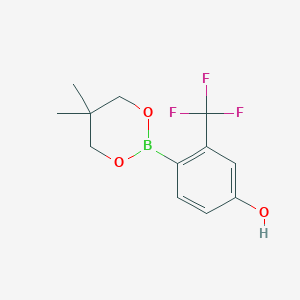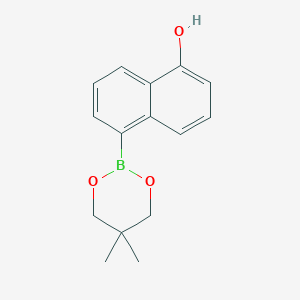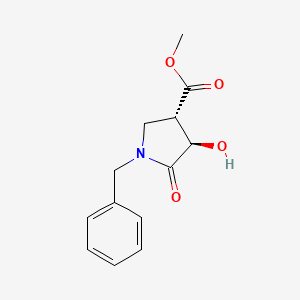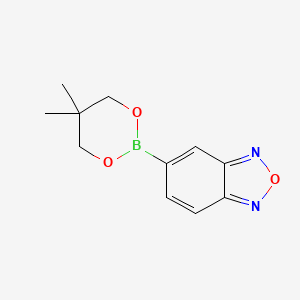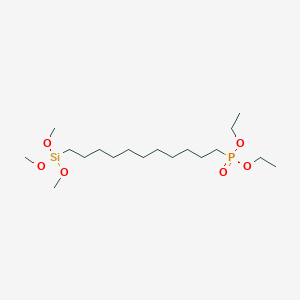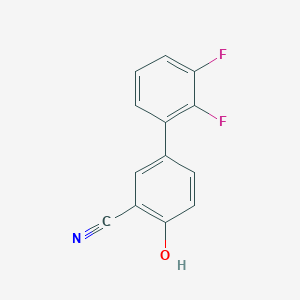
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol, commonly referred to as 6-DMN, is a boron-containing compound with a variety of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, as well as in the development of various therapeutic agents and research tools. 6-DMN has also been studied for its potential role in the regulation of biochemical and physiological processes in cells.
Mécanisme D'action
The mechanism of action of 6-DMN is not fully understood. It has been proposed that the boron atom in the molecule binds to certain enzymes and proteins in the cell, thereby modulating their activity. This modulation of enzyme and protein activity can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMN have been studied in a variety of cell types. In general, 6-DMN has been shown to modulate the activity of enzymes and proteins involved in a range of biochemical and physiological processes, such as cell growth, apoptosis, and signal transduction. It has also been shown to alter the expression of certain genes and proteins, as well as to alter the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
6-DMN has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a range of environments. It is also non-toxic and has low reactivity. However, it is important to note that 6-DMN can be toxic in high concentrations, and that it can react with certain compounds. Therefore, it is important to use caution when working with 6-DMN in the laboratory.
Orientations Futures
The potential future directions for 6-DMN are numerous. It could be used to develop new therapeutic agents, as well as to develop new research tools and imaging probes. It could also be used to study the regulation of biochemical and physiological processes in cells. Additionally, it could be used to develop new materials and compounds with boron-containing structures. Finally, it could be used to study the effects of boron-containing compounds on the environment.
Méthodes De Synthèse
The synthesis of 6-DMN is typically achieved through a two-step process. The first step involves the reaction of a 1,3-dioxaborinane compound with 5,5-dimethyl-2-naphthol, which yields a boron-containing diol. The second step involves the oxidation of the diol to form 6-DMN. This process has been well-documented in the literature and can be applied to the synthesis of a variety of boron-containing compounds.
Applications De Recherche Scientifique
6-DMN has been widely used as a research tool in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, including boronic acids, boronates, and boron-containing polymers. It has also been used in the development of therapeutic agents, such as drugs that target cancer cells, and as a fluorescent probe for imaging and monitoring biochemical and physiological processes in cells.
Propriétés
IUPAC Name |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)13-5-3-12-8-14(17)6-4-11(12)7-13/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQWXJJLPXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

